molecular formula C27H29N5O4S B11642613 N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide

N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide

Cat. No.: B11642613
M. Wt: 519.6 g/mol
InChI Key: SBUUTQDNJVQDMG-UHFFFAOYSA-N
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Description

N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the phthalazin-1-yl intermediate, followed by the introduction of the sulfamoyl and phenoxy groups. The final step involves the methylation of the nitrogen atom to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Biology: It may have potential as a biochemical probe or tool for studying specific biological pathways or interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, coatings, or catalysts.

Mechanism of Action

The mechanism of action of N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide include:

  • N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]ethanol
  • N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]propane

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H29N5O4S

Molecular Weight

519.6 g/mol

IUPAC Name

N-methyl-2-[4-[[4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl]amino]phenoxy]acetamide

InChI

InChI=1S/C27H29N5O4S/c1-17(2)32-37(34,35)24-15-19(10-9-18(24)3)26-22-7-5-6-8-23(22)27(31-30-26)29-20-11-13-21(14-12-20)36-16-25(33)28-4/h5-15,17,32H,16H2,1-4H3,(H,28,33)(H,29,31)

InChI Key

SBUUTQDNJVQDMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)NC)S(=O)(=O)NC(C)C

Origin of Product

United States

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